molecular formula C10H11N5NaO7P B10854389 Cyclic GMP (sodium)

Cyclic GMP (sodium)

Cat. No.: B10854389
M. Wt: 367.19 g/mol
InChI Key: KMPIYXNEROUNOG-CODPYOKSSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclic guanosine monophosphate (sodium) is a cyclic nucleotide derived from guanosine triphosphate. It acts as a second messenger in various biological processes, similar to cyclic adenosine monophosphate. Cyclic guanosine monophosphate is involved in regulating ion channel conductance, glycogenolysis, and cellular apoptosis. It also plays a crucial role in relaxing smooth muscle tissues, leading to vasodilation and increased blood flow .

Preparation Methods

Cyclic guanosine monophosphate is synthesized from guanosine triphosphate through the action of guanylate cyclase enzymes. There are two main types of guanylate cyclase: soluble guanylate cyclase, which is activated by nitric oxide, and particulate guanylate cyclase, which is activated by natriuretic peptides . Industrial production methods typically involve the use of recombinant DNA technology to produce large quantities of guanylate cyclase enzymes, which are then used to catalyze the conversion of guanosine triphosphate to cyclic guanosine monophosphate.

Chemical Reactions Analysis

Cyclic guanosine monophosphate undergoes various chemical reactions, including:

    Oxidation: Cyclic guanosine monophosphate can be oxidized to form guanosine monophosphate.

    Reduction: It can be reduced to form dihydroguanosine monophosphate.

    Substitution: Cyclic guanosine monophosphate can undergo substitution reactions with various nucleophiles to form different cyclic nucleotide derivatives.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like ammonia. Major products formed from these reactions include guanosine monophosphate, dihydroguanosine monophosphate, and various cyclic nucleotide derivatives .

Scientific Research Applications

Cyclic guanosine monophosphate has a wide range of scientific research applications, including:

Mechanism of Action

Cyclic guanosine monophosphate exerts its effects by activating intracellular protein kinases in response to the binding of membrane-impermeable peptide hormones to the external cell surface. This activation leads to the relaxation of smooth muscle tissues, vasodilation, and increased blood flow. Cyclic guanosine monophosphate also regulates ion channel conductance, glycogenolysis, and cellular apoptosis through its interactions with various downstream effector molecules .

Comparison with Similar Compounds

Cyclic guanosine monophosphate is similar to cyclic adenosine monophosphate in its role as a second messenger. cyclic guanosine monophosphate is unique in its ability to activate specific protein kinases and ion channels that are not activated by cyclic adenosine monophosphate. Other similar compounds include cyclic inosine monophosphate and cyclic cytidine monophosphate, which also act as second messengers but have different molecular targets and pathways .

Properties

Molecular Formula

C10H11N5NaO7P

Molecular Weight

367.19 g/mol

IUPAC Name

sodium;9-[(4aR,6R,7aR)-7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-amino-1H-purin-6-one

InChI

InChI=1S/C10H12N5O7P.Na/c11-10-13-7-4(8(17)14-10)12-2-15(7)9-5(16)6-3(21-9)1-20-23(18,19)22-6;/h2-3,5-6,9,16H,1H2,(H,18,19)(H3,11,13,14,17);/q;+1/p-1/t3-,5?,6+,9-;/m1./s1

InChI Key

KMPIYXNEROUNOG-CODPYOKSSA-M

Isomeric SMILES

C1[C@@H]2[C@@H](C([C@@H](O2)N3C=NC4=C3N=C(NC4=O)N)O)OP(=O)(O1)[O-].[Na+]

Canonical SMILES

C1C2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)O)OP(=O)(O1)[O-].[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.